molecular formula C16H25N3O3 B8165417 Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No.: B8165417
M. Wt: 307.39 g/mol
InChI Key: FGKVXIVYPKSXKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methyleneoxy-linked 2-aminopyridin-3-yl substituent at the 4-position.

Properties

IUPAC Name

tert-butyl 4-[(2-aminopyridin-3-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-13-5-4-8-18-14(13)17/h4-5,8,12H,6-7,9-11H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKVXIVYPKSXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate, which is then reduced to the corresponding amine using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . The resulting amine is then reacted with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is frequently used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of aminopyridine compounds exhibit significant anticancer activities. Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. For instance, studies have shown that similar compounds can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation and increased apoptosis .

Neuroprotective Effects

The neuroprotective properties of aminopyridine derivatives are well-documented. This compound may enhance neuronal survival and function by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors .

Antimicrobial Activity

There is emerging evidence that compounds containing the aminopyridine moiety possess antimicrobial properties. This compound has shown promise against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds, including this compound. The results demonstrated that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .

Case Study 2: Neuroprotection

Another study investigated the effects of aminopyridine derivatives on neuronal cell cultures exposed to oxidative stress. This compound was found to significantly reduce cell death and improve cell viability compared to controls. This suggests its potential application in developing therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Structural Features

The following table highlights key structural differences between the target compound and its analogues:

Compound Name Substituent at Piperidine 4-Position Synthesis Method Key Properties/Applications References
Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate 2-Aminopyridin-3-yloxy-methyl Likely nucleophilic substitution Potential kinase inhibition, CNS targeting -
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroaniline Nucleophilic aromatic substitution Intermediate for benzimidazolone derivatives
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl alkyl chain Alkylation with Boc protection Hydrophobic anchor for prodrugs
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate Dioxane-dione carbonyl DCC-mediated acylation Electron-withdrawing, reactive intermediate
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl and amino group (direct attachment) Unspecified Increased basicity, H-bonding capability
Tert-butyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}piperidine-1-carboxylate Coumarin-derived methyleneoxy Mitsunobu or alkylation reactions Fluorescence, antioxidant applications
Key Observations:
  • Electronic Effects: The target compound’s 2-aminopyridine group offers both electron-donating (NH₂) and aromatic π-system interactions, contrasting with electron-withdrawing groups like nitro () or dioxane-dione ().
  • Hydrophobicity: Alkyl chains () increase lipophilicity, whereas coumarin () and aminopyridine (target) enhance polarity .
  • Synthetic Routes : Nucleophilic substitution is common for ether linkages (target, ), while acylation () and alkylation () are used for carbonyl and alkyl substituents, respectively .

Physicochemical Properties

  • Solubility: The aminopyridine group in the target compound may improve aqueous solubility due to its basic NH₂ group, unlike alkylated () or dioxane-containing analogues (), which are more lipophilic .
  • Melting Points : Coumarin derivatives () often exhibit higher melting points due to crystalline aromatic systems, while alkylated piperidines () are typically oils .
  • Spectroscopic Data : NMR and HRMS data (e.g., ) confirm structural integrity, with distinct shifts for aromatic protons (target, ) vs. alkyl chains () .

Biological Activity

Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS No. 346665-41-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

Property Value
Molecular FormulaC15H23N3O3
Molecular Weight293.361 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point445.1 ± 45.0 °C
LogP1.58
Flash Point223.0 ± 28.7 °C

These properties suggest that the compound is relatively stable under normal conditions, which is crucial for its handling and application in biological studies .

Research indicates that compounds similar to this compound may act as inhibitors for specific tyrosine kinases, which are critical in various signaling pathways associated with cancer progression. The presence of the 2-aminopyridine moiety allows for effective interaction with ATP-binding sites in kinases such as ALK (Anaplastic Lymphoma Kinase) and c-MET (Mesenchymal-Epithelial Transition factor) .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, MTT assays revealed that compounds with similar structures showed IC50 values comparable to established drugs like crizotinib, particularly in ALK-positive non-small cell lung cancer (NSCLC) models .
  • Prodrug Strategies : A study highlighted the development of prodrugs based on this compound, which were activated in environments with elevated reactive oxygen species (ROS). This specificity allows for targeted therapy in malignant cells while minimizing effects on normal tissues .
  • Enzyme Inhibition : The compound's ability to inhibit specific kinases was assessed through enzyme assays, showing promising results in reducing kinase activity at low micromolar concentrations .

Toxicological Profile

Despite its promising biological activities, a comprehensive toxicological profile is still under development. Current safety data indicate no significant acute toxicity; however, detailed studies on long-term exposure and chronic effects are necessary to establish a complete safety profile .

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